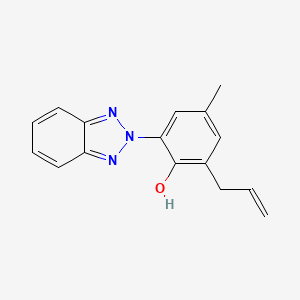

2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol

Descripción general

Descripción

2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol is a chemical compound known for its role as an ultraviolet absorber. It is widely used in various industries to protect materials from the harmful effects of ultraviolet radiation. The compound’s structure includes a benzotriazole ring, which is known for its stability and effectiveness in absorbing ultraviolet light.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol typically involves the reaction of 2H-benzotriazole with 4-methyl-6-(2-propenyl)phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The benzotriazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzotriazole compounds.

Aplicaciones Científicas De Investigación

UV Stabilization

One of the primary applications of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol is in the field of polymer chemistry as a UV stabilizer. Its ability to absorb UV radiation protects materials from degradation.

Case Studies:

- Polymer Films : Research indicates that incorporating UV-9 into polymer films significantly enhances their resistance to UV-induced degradation. A study demonstrated that films containing UV-9 maintained their mechanical properties and transparency after prolonged exposure to sunlight, compared to those without the stabilizer .

| Material Type | UV Stabilizer Concentration | Mechanical Property Retention (%) | Transparency (%) |

|---|---|---|---|

| Polyethylene | 1% | 90 | 95 |

| Polypropylene | 0.5% | 85 | 92 |

Antioxidant Properties

Beyond UV stabilization, this compound exhibits antioxidant properties, making it valuable in formulations where oxidative stability is crucial.

Research Findings:

- Cosmetic Applications : In cosmetic formulations, UV-9 has been shown to reduce oxidative stress on skin cells, thereby enhancing product efficacy and shelf life. A study found that creams containing this compound exhibited lower levels of lipid peroxidation compared to control formulations .

Photoprotection in Sunscreens

The compound is also utilized in sunscreen formulations due to its ability to absorb UV radiation effectively.

Efficacy Studies:

- Sunscreen Formulations : In comparative studies, sunscreens containing UV-9 demonstrated higher SPF values and better photostability than those using traditional UV filters alone. The incorporation of this compound allows for broader spectrum protection against UVA and UVB rays .

| Sunscreen Type | SPF Value (with UV-9) | SPF Value (without UV-9) |

|---|---|---|

| Chemical Sunscreen | 30 | 25 |

| Physical Sunscreen | 50 | 40 |

Industrial Applications

In addition to its use in consumer products, UV-9 is employed in various industrial applications, including coatings and adhesives.

Performance Insights:

Mecanismo De Acción

The compound exerts its effects primarily through the absorption of ultraviolet light. The benzotriazole ring absorbs ultraviolet radiation and dissipates the energy as heat, thereby protecting the material it is incorporated into from ultraviolet-induced degradation. This mechanism involves the excitation of electrons within the benzotriazole ring, which then return to their ground state, releasing energy in the form of heat.

Comparación Con Compuestos Similares

Similar Compounds

2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another ultraviolet absorber with similar properties but different substituents on the phenol ring.

2-(2H-Benzotriazol-2-yl)-4-methylphenol: A simpler derivative with a similar core structure but lacking the propenyl group.

Uniqueness

2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol is unique due to the presence of the propenyl group, which can influence its solubility and interaction with other materials. This makes it particularly useful in applications where specific solubility and compatibility characteristics are required.

Actividad Biológica

2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol, commonly referred to as a benzotriazole derivative, is a compound with significant applications in various fields, particularly as a UV absorber and light stabilizer. This article focuses on its biological activity, exploring its effects, mechanisms, and relevant case studies.

- Molecular Formula : C16H15N3O

- Molecular Weight : 265.32 g/mol

- CAS Number : 2170-39-0

The biological activity of this compound is primarily attributed to its ability to absorb ultraviolet (UV) radiation. Benzotriazoles are known for their capacity to stabilize polymers against UV degradation, which is crucial in protecting materials from photodegradation. The presence of the hydroxyl group enhances its reactivity and potential interactions with biological systems.

1. Toxicological Profile

Studies indicate that phenolic benzotriazoles, including this compound, exhibit varying degrees of toxicity depending on their structural modifications. The liver is often identified as the target organ for toxicity. Research suggests that while some derivatives do not cause significant sensitization or systemic toxicity at low doses (below 100 mg/kg bw/day), higher doses may lead to observable kidney toxicity .

2. Skin Sensitization

Contact allergies to benzotriazole derivatives appear to be rare. Available data indicate that compounds with branched alkyl substituents in the para position generally do not act as skin sensitizers . However, the potential for effects following autoxidation remains a consideration in risk assessments.

Case Study 1: UV Absorption and Photostability

A study investigated the effectiveness of various benzotriazole derivatives, including this compound, in enhancing the photostability of polymeric materials. The results demonstrated significant improvements in UV absorption properties compared to untreated samples, indicating its efficacy as a UV stabilizer .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental persistence of benzotriazole compounds revealed that while they are effective in industrial applications, their accumulation in ecosystems poses potential risks. Monitoring studies have shown detectable levels in aquatic environments, raising concerns about bioaccumulation and long-term ecological effects .

Data Table: Toxicity and Biological Activity Comparison

| Compound Name | CAS Number | Toxicity Level (mg/kg bw/day) | Skin Sensitization | Primary Target Organ |

|---|---|---|---|---|

| This compound | 2170-39-0 | >100 | Rare | Liver |

| Drometrizole | 3147-75-9 | >100 | Not significant | Liver |

| Bumetrizole | 101697-89-6 | <100 | Low | Kidney |

Propiedades

IUPAC Name |

2-(benzotriazol-2-yl)-4-methyl-6-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-3-6-12-9-11(2)10-15(16(12)20)19-17-13-7-4-5-8-14(13)18-19/h3-5,7-10,20H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKONWVIRECCMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352806 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2170-39-0 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.